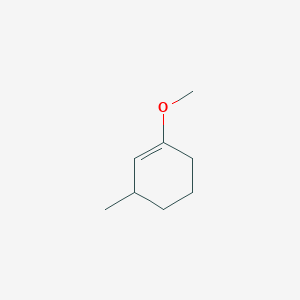
2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C8H8Br2O2 It is a brominated derivative of cyclohexadienone, characterized by the presence of two bromine atoms, an ethyl group, and a hydroxyl group on a cyclohexa-2,5-dien-1-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one typically involves the bromination of 4-ethylphenol. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of 2,6-dihydroxy-4-ethylcyclohexa-2,5-dien-1-one.
Oxidation: Formation of 2,6-dibromo-4-ethylcyclohexa-2,5-dien-1-one.
Reduction: Formation of 4-ethylcyclohexa-2,5-dien-1-one.
Applications De Recherche Scientifique
2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one: Similar structure but with different substituents on the cyclohexadienone ring.
Uniqueness
2,6-Dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one is unique due to the presence of both bromine atoms and an ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propriétés
Numéro CAS |
61305-72-4 |
|---|---|
Formule moléculaire |
C8H8Br2O2 |
Poids moléculaire |
295.96 g/mol |
Nom IUPAC |
2,6-dibromo-4-ethyl-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8Br2O2/c1-2-8(12)3-5(9)7(11)6(10)4-8/h3-4,12H,2H2,1H3 |
Clé InChI |
FBKZTUDSSPAXHL-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C=C(C(=O)C(=C1)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


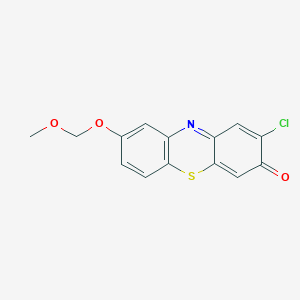
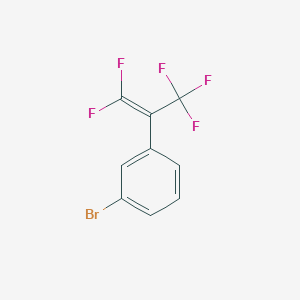
![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
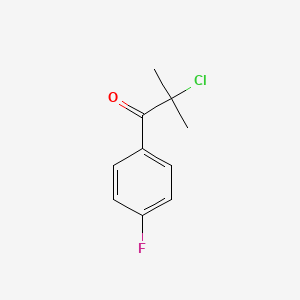
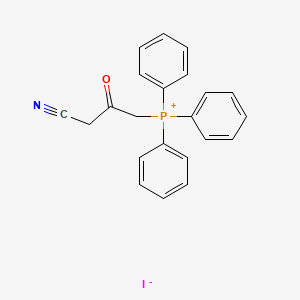
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
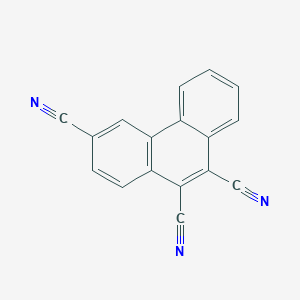
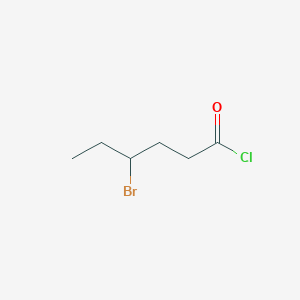
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
